6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1260014-69-4
VCID: VC6324873
InChI: InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
SMILES: C1CC2=CC(=C(C=C2C(=O)C1)F)Br
Molecular Formula: C10H8BrFO
Molecular Weight: 243.075

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 1260014-69-4

Cat. No.: VC6324873

Molecular Formula: C10H8BrFO

Molecular Weight: 243.075

* For research use only. Not for human or veterinary use.

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one - 1260014-69-4

Specification

CAS No. 1260014-69-4
Molecular Formula C10H8BrFO
Molecular Weight 243.075
IUPAC Name 6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
Standard InChI Key FXBNSHLDYXJLEZ-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(C=C2C(=O)C1)F)Br

Introduction

Structural Identification and Molecular Characteristics

Atomic Composition and Connectivity

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one features a partially saturated naphthalene core, with bromine and fluorine atoms occupying adjacent positions on the aromatic ring. The molecular formula C10H8BrFOC_{10}H_8BrFO corresponds to a molar mass of 243.07 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation C1CC2=CC(=C(C=C2C(=O)C1)F)BrC1CC2=CC(=C(C=C2C(=O)C1)F)Br explicitly defines the spatial arrangement of substituents, while the InChIKey FXBNSHLDYXJLEZ-UHFFFAOYSA-N facilitates database interoperability .

Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+242.98154143.6
[M+Na]+264.96348147.5
[M-H]-240.96698144.1
[M+NH4]+260.00808149.3

These CCS values, derived from ion mobility spectrometry, are critical for characterizing gas-phase ion structures and differentiating isomers in analytical workflows .

Crystallographic and Conformational Insights

Although direct crystallographic data for 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one are unavailable, studies on analogous compounds, such as (E)-7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveal planar aromatic systems with dihedral angles <5° between substituents . The fluorine atom’s electronegativity induces subtle electronic perturbations, enhancing dipole interactions in solid-state packing .

Synthetic Methodologies and Reaction Optimization

Bromination of Tetralone Precursors

A validated route to 6-bromo-3,4-dihydronaphthalen-1(2H)-one involves diazotization of 6-amino-1-tetralone in hydrobromic acid, followed by copper(I) bromide-mediated bromination . This two-step process achieves an 83% yield under optimized conditions:

Functionalization and Derivatization

The ketone moiety at position 1 enables further transformations, such as condensation with aldehydes to form α,β-unsaturated derivatives . For example, reaction with 4-morpholinobenzaldehyde under basic conditions yields Schiff base analogs with enhanced bioactivity .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

This compound’s bifunctional halogenation pattern enhances binding affinity to therapeutic targets, particularly in central nervous system (CNS) disorders. Its scaffold is integral to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, as evidenced by patent filings .

SupplierPurityQuantityPriceLead Time
MySkinRecipes97%0.1 g฿4,140.0010–20 days
TCI America>98%1 g₹3,600.00Immediate

Storage at room temperature in airtight containers ensures stability, though prolonged exposure to light or moisture necessitates caution .

Physicochemical and Analytical Profiling

Spectral Signatures

Nuclear magnetic resonance (NMR) data for the parent tetralone scaffold indicate characteristic carbonyl resonances at δ 207–210 ppm (¹³C) and aromatic proton signals between δ 7.2–7.8 ppm (¹H) . Fluorine-19 NMR typically shows a singlet near δ -110 ppm, reflecting deshielding by the electron-withdrawing bromine .

Solubility and Partitioning

LogP calculations predict moderate lipophilicity (~2.8), favoring membrane permeability. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents like dimethyl sulfoxide (DMSO) for biological assays .

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